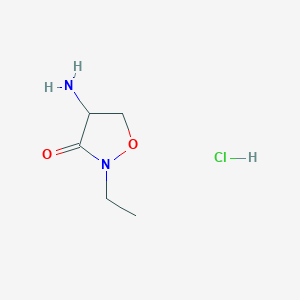![molecular formula C19H18FN3O2S B2742867 N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-fluorobenzamide CAS No. 851714-80-2](/img/structure/B2742867.png)
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-fluorobenzamide, also known as KU-60019, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy.
Scientific Research Applications
Radiochemical Synthesis for Peptide and Protein Labeling
N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide ([(18)F]FBEM), related to the compound , is employed as a prosthetic group for radiolabeling the free sulfhydryl groups of peptides and proteins. This process is crucial for the development of diagnostic and therapeutic agents, particularly in the field of nuclear medicine and molecular imaging. The automated synthesis of [(18)F]FBEM showcases its importance in facilitating the production of radiolabeled biomolecules for PET imaging, offering insights into the physiological and pathological processes at the molecular level (Kiesewetter et al., 2011).
Novel Insecticides with Unique Chemical Structure
While not directly related to the exact chemical name provided, research into structurally novel compounds like flubendiamide has shown significant activity against lepidopterous pests. Such studies underscore the potential for developing new insecticides based on unique chemical frameworks, which could offer novel modes of action against resistant strains and have minimal environmental impact (Tohnishi et al., 2005).
Development of Fluoroamines for Pharmaceutical Applications
The synthesis of N-benzyl fluoroamines through the use of cyclic sulfamidates demonstrates the compound's relevance in pharmaceutical chemistry. Such compounds are essential for the development of new medications, showcasing the versatility of fluorine-containing molecules in enhancing drug properties such as metabolic stability and binding affinity (Posakony & Tewson, 2002).
Insights into DNA Damage and Repair Mechanisms
Studies involving compounds like 3-aminobenzamide, which is structurally similar to the chemical , provide valuable insights into the mechanisms of DNA damage and repair. Such research is pivotal in understanding the cellular response to DNA damage and the role of poly (ADP-ribose) polymerase (PARP) inhibitors in the treatment of cancer (Lubet et al., 1984).
Exploration of Sulfonamide-based Inhibitors in Cancer Therapy
The study of halogenated sulfonamides and aminobenzolamides, which share structural motifs with the compound of interest, highlights the role of sulfonamide-based inhibitors in targeting tumor-associated carbonic anhydrase IX. This enzyme is implicated in tumorigenesis and cancer progression, making these inhibitors promising candidates for anticancer therapy (Ilies et al., 2003).
properties
IUPAC Name |
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c20-15-7-3-1-5-13(15)19(25)22-9-10-23-11-17(26-12-18(21)24)14-6-2-4-8-16(14)23/h1-8,11H,9-10,12H2,(H2,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXGUCUCDRNIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CC=C3F)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2742787.png)
![Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2742789.png)

![(Z)-4-(tert-butyl)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2742791.png)
![[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine](/img/structure/B2742793.png)

![3-{[(4-chlorobenzyl)oxy]methyl}-5-(mesitylsulfonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2742796.png)

![4-ethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2742800.png)
![Ethyl 3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B2742803.png)
![3-(4-bromophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742804.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2742806.png)